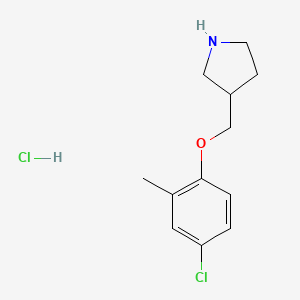

4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride

Übersicht

Beschreibung

4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, also known as CPME, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields of research and industry. Its molecular weight is 262.17 g/mol .

Molecular Structure Analysis

The molecular formula of this compound is C12H17Cl2NO . Detailed structural analysis would require more specific resources or experimental data.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular weight is 262.17500 . Other properties like density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement Properties

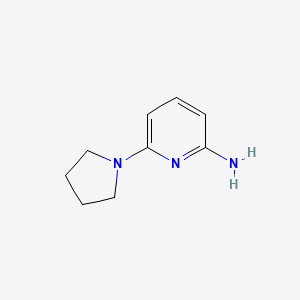

Research on derivatives similar to 4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, such as 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), has shown promising results in cognitive enhancement. ABT-089, belonging to the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, demonstrates positive effects in rodent and primate models of cognitive enhancement. It also exhibits anxiolytic activity in rodent models and possesses a reduced propensity to activate peripheral ganglionic type receptors, making it an attractive candidate for the treatment of cognitive disorders due to its favorable oral bioavailability and biological activities (Lin et al., 1997).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds related to this compound have been explored in various contexts:

Heterocyclic Compound Synthesis

A study detailed the synthesis of 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) through a reduction reaction involving carbenium ions formed from a precursor with TFA. This compound's structural characterization, including X-ray diffraction, NMR, and mass spectrometry, alongside its potential for chiral recognition towards amino acids, highlights the diverse chemical applications of related heterocyclic compounds (Murthy et al., 2017).

Polymer Chemistry

New polyimides derived from diamine monomers containing pyridine rings, pyrrolidine groups, and ether linkages exhibit high solubility, thermal stability, and hydrophobicity. These polymers, synthesized via polycondensation with various aromatic dianhydrides, have potential applications in areas demanding materials with specific thermal and solubility properties (Huang et al., 2017).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-Chloro-2-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, this compound interacts with proteins involved in signal transduction pathways, modulating their function and altering cellular responses. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .

Cellular Effects

The effects of this compound on various types of cells are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound affects gene expression by binding to transcription factors or altering chromatin structure, thereby regulating the transcription of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers. These molecular interactions ultimately lead to alterations in cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. In vivo studies have also demonstrated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular toxicity, organ damage, and alterations in physiological functions .

Eigenschaften

IUPAC Name |

3-[(4-chloro-2-methylphenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c1-9-6-11(13)2-3-12(9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJQZXJFHOEGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

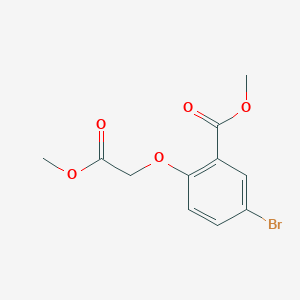

![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456090.png)

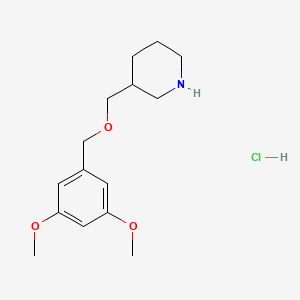

![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B1456092.png)

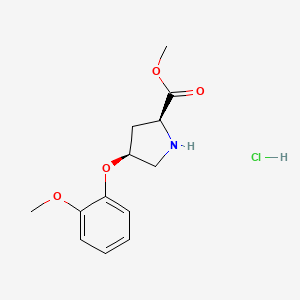

![Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456103.png)

-methanone hydrochloride](/img/structure/B1456107.png)